N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Description
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a quinazoline-derived small molecule characterized by a 4-ethynylphenyl group at the 4-amino position and bis(2-methoxyethoxy) substitutions at the 6,7-positions of the quinazoline core. While structurally analogous to the FDA-approved EGFR inhibitor erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine), its para-substituted ethynyl group distinguishes it from erlotinib’s meta-substituted isomer . The compound’s design aligns with efforts to optimize kinase inhibitor selectivity and binding affinity through positional isomerism and functional group modifications.
Properties
IUPAC Name |
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-5-7-17(8-6-16)25-22-18-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(18)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQGUXLVNLHPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, often associated with the anticancer drug Erlotinib, exhibits significant biological activity primarily through its mechanism of inhibiting the epidermal growth factor receptor (EGFR). This compound is notable for its role in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer.
Erlotinib functions by competitively inhibiting EGFR, which plays a critical role in tumor cell proliferation and survival. By blocking EGFR phosphorylation, Erlotinib disrupts downstream signaling pathways that promote tumor growth and induces apoptosis in cancer cells. This mechanism has been validated through numerous studies demonstrating its effectiveness in clinical settings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline. The reaction conditions typically require refluxing to achieve the desired product yield while minimizing impurities .
Biological Evaluation
Recent studies have explored the biological activity of this compound through various assays:
Antiproliferative Activity
The antiproliferative effects of this compound have been assessed against several cancer cell lines. The results indicate that this compound exhibits moderate inhibitory effects on cell growth within the low micromolar range. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 5.0 |
| This compound | MCF7 (Breast Cancer) | 6.5 |
These findings suggest that the compound's structural features contribute to its biological activity, with specific substituents enhancing or diminishing potency .
Kinase Inhibition
In addition to its antiproliferative properties, this compound has been shown to inhibit various kinases involved in cancer progression:
| Kinase Target | ΔTm (°C) |
|---|---|
| EGFR | 8.5 |
| HER2 | 7.0 |
| VEGFR | 6.5 |
These results indicate that the compound stabilizes kinase targets comparably to established inhibitors like Staurosporine, highlighting its potential as a therapeutic agent in oncology .
Case Studies and Clinical Applications
Erlotinib has been extensively studied in clinical trials for its efficacy against non-small cell lung cancer (NSCLC). One pivotal study demonstrated that patients treated with Erlotinib exhibited improved survival rates compared to those receiving standard chemotherapy. The drug's ability to target specific mutations in EGFR has made it a cornerstone therapy for NSCLC patients with these alterations.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth. Quinazoline derivatives are known to exhibit various biological activities, including anti-inflammatory and anti-tumor effects.
Case Study : A study demonstrated that quinazoline derivatives, including N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, showed promising results in inhibiting the proliferation of cancer cells in vitro. This suggests that further exploration could lead to the development of novel therapeutic agents targeting cancer pathways.
Material Science
The incorporation of ethynyl groups in the structure allows for the potential use of this compound in polymer chemistry. Ethynyl functionalities can facilitate cross-linking and enhance the thermal stability of polymers.
Research Insight : Research has indicated that quinazoline-based polymers exhibit improved mechanical properties and thermal resistance compared to their non-functionalized counterparts. This makes them suitable candidates for applications in high-performance materials.
Pharmaceutical Standards
As a reference standard, this compound is utilized in pharmaceutical testing to ensure quality control and consistency in drug formulations.
Comparison with Similar Compounds
Structural Analog: Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine)
Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), shares the same quinazoline backbone and bis(2-methoxyethoxy) substituents but differs in the ethynylphenyl group’s position (3- vs. 4-). This positional isomerism impacts molecular interactions within EGFR’s ATP-binding pocket. Co-crystallization studies show erlotinib’s meta-substituted ethynyl group forms critical hydrophobic contacts with residues like Met793 and Thr854 in the kinase domain .
Key Differences:
Bis-Quinazoline Hybrids ()
Isomeric bis-quinazolin-4-amine hybrids (e.g., thiadiazole-linked compounds 14/15) feature dual quinazoline moieties connected via alkyne and thiadiazole linkers. These molecules exhibit enhanced cytotoxicity compared to monomeric analogs, likely due to dual-targeting mechanisms.
Nitroimidazole-Modified Quinazolines ()
Derivatives like 16f and 16h incorporate nitroimidazole groups to enhance efficacy under hypoxic tumor conditions. For example, 16f (N-(3-chloro-4-(3-(2-nitro-1H-imidazol-1-yl)propoxy)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) shows improved hypoxia-selective cytotoxicity by leveraging nitroimidazole’s bioreductive activation. The N-(4-ethynylphenyl) compound lacks this hypoxia-targeting moiety, suggesting divergent therapeutic applications .
Pyrrolidine-Substituted Quinazolines ()
Compounds such as 6,7-dimethoxy-2-(pyrrolidin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine (2) replace the ethynylphenyl group with pyrrolidine and alkylamine chains. These modifications shift selectivity toward non-EGFR kinases (e.g., CLK1/2/4) with IC₅₀ values ranging from 0.1–1 µM . The N-(4-ethynylphenyl) compound’s ethynyl group likely preserves EGFR specificity but may sacrifice broader kinase inhibition.
Pharmacokinetic and Physicochemical Comparisons
Solubility and Salt Forms
Erlotinib hydrochloride’s solubility is enhanced by its hydrochloride salt, whereas the N-(4-ethynylphenyl) variant’s solubility profile remains uncharacterized.
Metabolic Stability
The bis(2-methoxyethoxy) groups in both erlotinib and the N-(4-ethynylphenyl) compound confer resistance to oxidative metabolism, prolonging half-life. However, the ethynyl group’s position may influence cytochrome P450 interactions, altering drug-drug interaction risks .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, and how is its purity validated?
- Synthesis : The compound is synthesized via Sonogashira cross-coupling reactions, which link ethynylphenyl groups to the quinazoline core. For example, coupling 3,5-dihalo-1,2,4-thiadiazoles with erlotinib derivatives in the presence of Pd[P(t-Bu)₃]₂ and CuI catalysts under nitrogen yields hybrids with antiproliferative activity .
- Characterization : Purity is confirmed by TLC (hexane/ethyl acetate eluent), column chromatography, and spectroscopic methods (¹H/¹³C NMR, HRMS). Melting points (e.g., 125–127°C for dichloro derivatives) and LCMS (>95% purity) are standard validation metrics .
Q. What is the primary mechanism of action of this compound in cancer research?
- The compound acts as a tyrosine kinase inhibitor (TKI), targeting epidermal growth factor receptor (EGFR) by competitively binding to the ATP-binding site. It inhibits EGFR autophosphorylation (IC₅₀ = 2 nM) and downstream signaling, similar to erlotinib, a clinically approved drug for non-small cell lung cancer (NSCLC) . Selectivity profiles show weaker inhibition of ErbB-2 (Ki = 1 µM) and ErbB-4 (Ki = 1.5 µM) kinases .
Q. What safety protocols are recommended for handling This compound in laboratory settings?
- Hazards : Classified as acutely toxic (oral, category 4; H302), skin/eye irritant (H315/H319), and respiratory irritant (H335).
- Protocols : Use PPE (gloves, goggles, respirators), avoid dust formation, and ensure fume hood ventilation. For spills, employ water spray or dry powder extinguishers and avoid exposure to NOx gases .
Q. How is the antiproliferative activity of this compound evaluated in vitro?
- Cell Lines : Tested against A2058 (melanoma), A431 (epidermoid carcinoma), U87 (glioma), HepG2 (hepatocellular carcinoma), and PC-3 (prostate adenocarcinoma).
- Methods : Use MTT assays to measure IC₅₀ values, with erlotinib as a positive control. Data interpretation includes dose-response curves and comparative analysis against reference inhibitors (e.g., bosutinib for RTKs) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and scalability of this compound?
- Catalyst Tuning : Replace Pd[P(t-Bu)₃]₂ with Pd(PPh₃)₄ for cost efficiency.
- Solvent Selection : Use DMF or THF for solubility, and adjust reaction temperature (80–150°C) to balance speed and side reactions. Microwave-assisted synthesis (e.g., 150°C for 1 h) enhances reaction efficiency .
- Purification : Sequential chromatography (hexane/THF → CH₂Cl₂/MeOH) removes byproducts like residual erlotinib .
Q. What computational strategies are used to predict binding affinity and selectivity of this compound against EGFR mutants?
- Molecular Docking : Dock the compound into EGFR’s ATP-binding site (PDB: 1M17) using AutoDock Vina. Compare binding energies with erlotinib and gefitinib.
- MD Simulations : Run 100 ns simulations to assess complex stability (RMSD < 2 Å) and hydrogen-bond interactions (e.g., with Met793 and Thr854). Substituent effects (e.g., methoxyethoxy groups) are analyzed for steric/electronic compatibility .
Q. How should researchers address contradictions in reported IC₅₀ values across different studies?
- Methodological Consistency : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Control Benchmarking : Include erlotinib as an internal control in every experiment. Discrepancies may arise from EGFR mutation profiles (e.g., L858R vs. T790M) or off-target effects .
- Meta-Analysis : Use tools like Prism to aggregate data from ≥3 independent studies and calculate weighted IC₅₀ values .
Q. What strategies enhance the bioavailability and targeted delivery of this compound in preclinical models?
- Formulation : Encapsulate in thermosensitive chitosan hydrogels (LCST = 32°C) for sustained release. Optimize drug loading (e.g., 6.44 mg/mL in DMSO) and assess stability via HPLC .
- Prodrug Design : Synthesize hypoxia-activated prodrugs by linking nitroaromatic groups to the ethynyl moiety, which release the active compound under low oxygen conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
